molecular formula C10H15N3O4 B2424841 ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1855941-46-6

ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B2424841
CAS RN: 1855941-46-6
M. Wt: 241.247
InChI Key: INTUUTGGAIMGSB-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (ENPC) is a chemical compound that belongs to the pyrazole family. It is a yellow crystalline powder that is soluble in organic solvents. ENPC has been extensively studied due to its potential applications in the field of medicinal chemistry. It is known to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The mechanism of action of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and reducing the expression of COX-2. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2. This compound has also been shown to possess antitumor activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and has a high purity. Another advantage is that it possesses anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo. This compound could also be tested for its potential applications in the treatment of various diseases, such as cancer, inflammation, and pain. Additionally, this compound could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
This compound is a chemical compound that belongs to the pyrazole family. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the mechanism of action of this compound and optimize its therapeutic potential.

Synthesis Methods

Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate can be synthesized by the reaction of 1-butyl-3,5-dinitro-1H-pyrazole with ethyl chloroformate in the presence of a base. The reaction yields this compound as a yellow crystalline powder with a purity of over 95%.

Scientific Research Applications

Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It is known to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been shown to possess antitumor activity against various cancer cell lines.

properties

IUPAC Name

ethyl 1-butyl-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-3-5-6-12-7-8(13(15)16)9(11-12)10(14)17-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTUUTGGAIMGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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